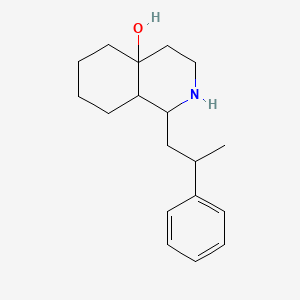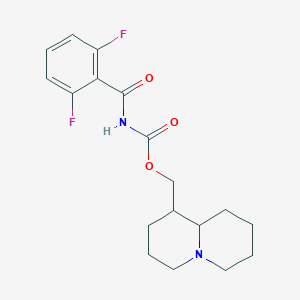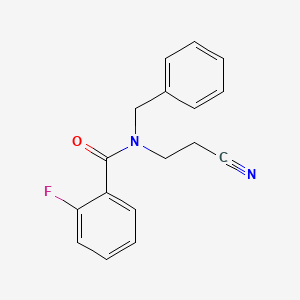
1-(2-phenylpropyl)octahydro-4a(2H)-isoquinolinol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-phenylpropyl)octahydro-4a(2H)-isoquinolinol, also known as (+)-N-allylnormetazocine (NANM), is a synthetic opioid-like compound that has been extensively studied for its potential therapeutic applications. Its unique chemical structure and pharmacological properties make it a promising candidate for the treatment of various medical conditions.
Mécanisme D'action
1-(2-phenylpropyl)octahydro-4a(2H)-isoquinolinol acts on the central nervous system by binding to the sigma-1 receptor. This receptor is involved in various physiological processes, including pain perception, mood regulation, and memory formation. The binding of this compound to the sigma-1 receptor leads to the modulation of various neurotransmitter systems, including dopamine, serotonin, and glutamate. This modulation results in the compound's analgesic, anti-inflammatory, and antidepressant effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In animal models, the compound has been shown to reduce pain sensitivity, inflammation, and depressive behavior. It has also been shown to improve cognitive function and memory. Additionally, the compound has been shown to modulate the release of various neurotransmitters, including dopamine, serotonin, and glutamate.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-(2-phenylpropyl)octahydro-4a(2H)-isoquinolinol in lab experiments is its unique pharmacological profile. The compound has been shown to have analgesic, anti-inflammatory, and antidepressant effects, making it a promising candidate for the treatment of various medical conditions. Additionally, the compound's mechanism of action is well understood, making it easier to design experiments to investigate its effects.
One limitation of using this compound in lab experiments is its potential for abuse. The compound has opioid-like effects, making it potentially addictive. Additionally, the compound's pharmacokinetic properties make it difficult to administer in vivo, as it has a short half-life and is rapidly metabolized.
Orientations Futures
There are several future directions for the study of 1-(2-phenylpropyl)octahydro-4a(2H)-isoquinolinol. One direction is the investigation of the compound's potential use in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease. Another direction is the investigation of the compound's potential use in the treatment of drug addiction and withdrawal symptoms. Additionally, the development of more potent and selective sigma-1 receptor agonists could lead to the development of new therapeutic agents with improved pharmacological properties. Finally, the investigation of the compound's potential side effects and toxicity is necessary for its safe use in humans.
Méthodes De Synthèse
The synthesis of 1-(2-phenylpropyl)octahydro-4a(2H)-isoquinolinol involves the reduction of the ketone group of the corresponding ketone derivative with sodium borohydride. This reaction yields a racemic mixture of the compound, which can be separated into its enantiomers using chiral chromatography. The synthesis method has been optimized to produce high yields of the compound with high purity.
Applications De Recherche Scientifique
1-(2-phenylpropyl)octahydro-4a(2H)-isoquinolinol has been extensively studied for its potential therapeutic applications. It has been shown to have analgesic, anti-inflammatory, and antidepressant effects in animal models. The compound has also been investigated for its potential use in the treatment of drug addiction and withdrawal symptoms. Additionally, it has been studied for its potential use in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease.
Propriétés
IUPAC Name |
1-(2-phenylpropyl)-2,3,4,5,6,7,8,8a-octahydro-1H-isoquinolin-4a-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO/c1-14(15-7-3-2-4-8-15)13-17-16-9-5-6-10-18(16,20)11-12-19-17/h2-4,7-8,14,16-17,19-20H,5-6,9-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIYCDSVCTRYFJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1C2CCCCC2(CCN1)O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-{3-[(2-bromobenzyl)oxy]-4-methoxybenzylidene}-2-(2-thienyl)-1,3-oxazol-5(4H)-one](/img/structure/B5968663.png)
![(2-{[2-(4-fluorophenyl)-1-pyrrolidinyl]carbonyl}-2,3-dihydro-1H-inden-2-yl)dimethylamine](/img/structure/B5968664.png)
![7-cyclohexyl-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B5968676.png)
![1-[(3,5-dimethylphenoxy)acetyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B5968690.png)
![N-[4-(4-oxo-3,4-dihydro-2-quinazolinyl)phenyl]-2-(phenylthio)acetamide](/img/structure/B5968700.png)
![N-{[3-(4-chlorophenyl)-1H-pyrazol-4-yl]methyl}-1-(2-fluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine](/img/structure/B5968708.png)
![N-ethyl-N-({1-[2-(3-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-3-methyl-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B5968717.png)
![1-benzyl-N-[1-(3,4-dimethylphenyl)ethyl]-4-piperidinecarboxamide](/img/structure/B5968733.png)
![3-{[benzyl(2-hydroxyethyl)amino]methyl}-N-butyl-N-methylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5968739.png)

![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-(4-isobutylbenzyl)-3-piperidinamine](/img/structure/B5968758.png)
![N-[1-(2-fluorobenzyl)-3-piperidinyl]-N-methyl-2-oxo-1,2,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B5968759.png)
![2-[2-(2-bromo-5-ethoxy-4-hydroxyphenyl)vinyl]-8-quinolinol](/img/structure/B5968765.png)

